molecular formula C16H14ClN5O2 B12388556 4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid CAS No. 57343-54-1

4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid

Cat. No.: B12388556
CAS No.: 57343-54-1
M. Wt: 343.77 g/mol
InChI Key: OARHSEZBVKKLFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DQn-1 is a potent antifolate compound with significant activity against Mycobacterium tuberculosis. It directly inhibits dihydrofolate reductase enzyme activity, making it a valuable compound in the treatment of tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DQn-1 involves the reaction of specific aromatic amines with chloroformates under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of DQn-1 follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of temperature and pressure to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: DQn-1 can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: DQn-1 can participate in substitution reactions, particularly nucleophilic substitutions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

DQn-1 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on bacterial growth and metabolism.

    Medicine: Investigated for its potential use in the treatment of tuberculosis and other bacterial infections.

    Industry: Used in the development of new antifolate drugs and as a reference compound in pharmaceutical research.

Mechanism of Action

DQn-1 exerts its effects by inhibiting the dihydrofolate reductase enzyme, which is crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides and amino acids. By inhibiting this enzyme, DQn-1 disrupts the synthesis of DNA, RNA, and proteins, leading to the death of the bacterial cells .

Comparison with Similar Compounds

    Methotrexate: Another antifolate that inhibits dihydrofolate reductase but is used primarily in cancer treatment.

    Trimethoprim: An antibiotic that also targets dihydrofolate reductase but is used for different bacterial infections.

Uniqueness of DQn-1: DQn-1 is unique in its high potency against Mycobacterium tuberculosis, with a lower minimum inhibitory concentration compared to other antifolates. This makes it particularly valuable in the treatment of tuberculosis .

Properties

CAS No.

57343-54-1

Molecular Formula

C16H14ClN5O2

Molecular Weight

343.77 g/mol

IUPAC Name

4-[(2,4-diamino-5-chloroquinazolin-6-yl)methylamino]benzoic acid

InChI

InChI=1S/C16H14ClN5O2/c17-13-9(3-6-11-12(13)14(18)22-16(19)21-11)7-20-10-4-1-8(2-5-10)15(23)24/h1-6,20H,7H2,(H,23,24)(H4,18,19,21,22)

InChI Key

OARHSEZBVKKLFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCC2=C(C3=C(C=C2)N=C(N=C3N)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.